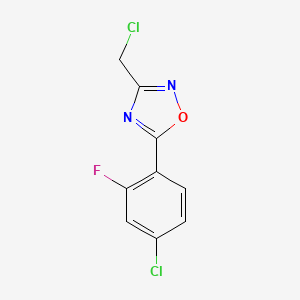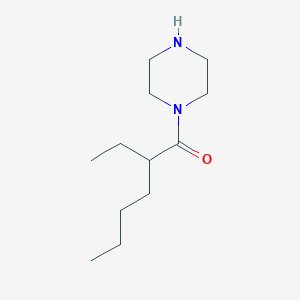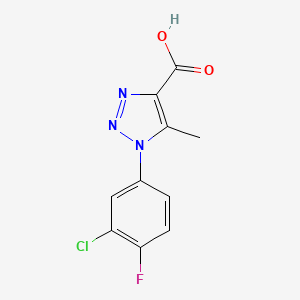![molecular formula C12H18N4O3 B1461531 6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one CAS No. 1153231-27-6](/img/structure/B1461531.png)
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
概要
説明
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The characteristics of piperazine include a molar mass of 238.3012 g/mol, appearance as a white crystalline powder, solubility in water of 40 g/100 ml (20°C), and a melting point of >234-238°C (453-457K) .科学的研究の応用
Synthesis and Biological Activity
Synthesis of Amide Derivatives and Antimicrobial Studies : Research has shown the synthesis of derivatives related to quinolone and piperazine, examining their antimicrobial activity against strains like S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. This study highlights the potential of such compounds in developing new antimicrobial agents (N. Patel, A. Patel, & H. Chauhan, 2007).
N-acyliminium Ion Chemistry in Piperazine Synthesis : Another research avenue involves the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids, showcasing innovative approaches to creating piperazine derivatives with potential pharmacological applications (J. Veerman et al., 2003).
Synthesis and Anticonvulsant Activities : Studies have also focused on synthesizing 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives to evaluate their anticonvulsant activity. This research illustrates the potential of piperazine derivatives in creating effective anticonvulsant medications (M. Aytemir, Ü. Çalış, & M. Özalp, 2004).
Antioxidant and Antihypertensive Activities
Antioxidant Activities of Piperazine Derivatives : The creation of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their evaluation for antibacterial, antifungal, and antioxidant activities demonstrate the versatility of piperazine compounds in various therapeutic areas, including as potential antioxidants (L. Mallesha & K. Mohana, 2011).
Antihypertensive Activity of Piperazin-1-yl Compounds : Research into the antihypertensive effects of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones in spontaneously hypertensive rats (SHR) showcases the potential of piperazine derivatives in addressing cardiovascular diseases, indicating both central and peripheral mechanisms of action (R. Clark et al., 1983).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-14-11(18)3-2-10(13-14)12(19)16-6-4-15(5-7-16)8-9-17/h2-3,17H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIJOHIWZACUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1461450.png)



![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)

![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)

![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

amine](/img/structure/B1461470.png)
![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)